molecular formula C11H14N2O4 B14703888 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 22933-23-9

5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14703888
CAS No.: 22933-23-9
M. Wt: 238.24 g/mol
InChI Key: CGMMNAWSHITXGP-UHFFFAOYSA-N
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Description

5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with two oxirane (epoxide) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with epichlorohydrin under basic conditions. The general synthetic route can be summarized as follows:

    Starting Material: 5-Methylpyrimidine-2,4(1H,3H)-dione.

    Reagent: Epichlorohydrin.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on efficient mixing, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Polymerization: The epoxide groups can participate in polymerization reactions to form cross-linked polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols under mild conditions (room temperature to 50°C).

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Polymerization: Catalysts such as Lewis acids or bases, often under controlled temperature and pressure conditions.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Diols or other oxidized products.

Scientific Research Applications

5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.

    Polymer Science: Utilized in the development of advanced polymeric materials with enhanced mechanical and thermal properties.

    Materials Engineering: Employed in the fabrication of high-performance coatings and adhesives due to its reactive epoxide groups.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is primarily based on the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in drug design and development. The compound may interact with enzymes, proteins, and nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: Similar structure with imidazolidine ring instead of pyrimidine.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups but with a different core structure.

Uniqueness

5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine ring and two reactive epoxide groups. This structural feature provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

22933-23-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

5-methyl-1,3-bis(oxiran-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O4/c1-7-2-12(3-8-5-16-8)11(15)13(10(7)14)4-9-6-17-9/h2,8-9H,3-6H2,1H3

InChI Key

CGMMNAWSHITXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2CO2)CC3CO3

Origin of Product

United States

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